molecular formula C7H14N2O2 B13561009 3-(3-Amino-2-methylpropyl)oxazolidin-2-one

3-(3-Amino-2-methylpropyl)oxazolidin-2-one

Cat. No.: B13561009
M. Wt: 158.20 g/mol
InChI Key: GWUQWDZECCQMCD-UHFFFAOYSA-N
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Description

3-(3-Amino-2-methylpropyl)oxazolidin-2-one is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a unique oxazolidinone ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach involves the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-methylpropyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of N-substituted oxazolidinones.

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound’s unique structure allows it to interact with specific molecular targets, making it effective against certain bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-2-methylpropyl)oxazolidin-2-one is unique due to its specific amino and methyl substituents, which can influence its reactivity and biological activity

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6(4-8)5-9-2-3-11-7(9)10/h6H,2-5,8H2,1H3

InChI Key

GWUQWDZECCQMCD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CN1CCOC1=O

Origin of Product

United States

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